molecular formula C21H23FN4O4S B2542205 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097883-54-8

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B2542205
CAS RN: 2097883-54-8
M. Wt: 446.5
InChI Key: QRMKPIOYKHVLDY-UHFFFAOYSA-N
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Description

The compound “2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups, including a 1,2-oxazole ring, a piperidine ring, and a pyridazinone ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive functional groups. For instance, the oxazole ring can undergo reactions such as direct arylation .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Agrochemical Applications

Mechanism of Action

Target of Action

The primary target of the compound 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .

Mode of Action

Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or hydrophobic interactions .

Biochemical Pathways

Based on its structure, it may be involved in pathways related to oxazole synthesis .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

properties

IUPAC Name

2-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-14-21(15(2)30-24-14)31(28,29)25-11-9-16(10-12-25)13-26-20(27)8-7-19(23-26)17-3-5-18(22)6-4-17/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMKPIOYKHVLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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